Indium triiodide
Description
Structure
2D Structure
Properties
CAS No. |
13510-35-5 |
|---|---|
Molecular Formula |
I3In |
Molecular Weight |
495.531 g/mol |
IUPAC Name |
triiodoindigane |
InChI |
InChI=1S/3HI.In/h3*1H;/q;;;+3/p-3 |
InChI Key |
RMUKCGUDVKEQPL-UHFFFAOYSA-K |
SMILES |
[In+3].[I-].[I-].[I-] |
Canonical SMILES |
[In](I)(I)I |
Other CAS No. |
13510-35-5 13966-94-4 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Indium Triiodide
Direct Synthesis Approaches to Indium Triiodide
The production of this compound can be achieved through direct chemical reactions involving elemental indium. These methods are valued for their straightforward processes and high-purity products.
Reaction of Elemental Indium with Halogen Vapors
2 In + 3I₂ → 2 InI₃ wikipedia.org
This process is favored for its ability to produce high-purity this compound, which is crucial for applications in electronics and materials science. sscmaterials.com The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the complete conversion of the reactants and to obtain the desired crystalline form of the product. sscmaterials.comrsc.org this compound exists in two primary polymorphic forms, a yellow β-form and a red α-form, with the yellow form being a dimeric molecule (In₂I₆). wikipedia.org
Preparation via Evaporation of Indium Solutions in Hydroiodic Acid
Another established method for the preparation of this compound involves dissolving elemental indium in hydroiodic acid (HI). wikipedia.org The resulting solution is then evaporated to yield crystalline this compound. wikipedia.org This solution-based approach offers an alternative to the high-temperature vapor-phase synthesis. The fundamental reaction can be represented as:
2 In + 6 HI → 2 InI₃ + 3 H₂
This method is particularly useful for producing this compound for laboratory-scale applications and in instances where handling gaseous iodine is less desirable. The purity of the final product is contingent on the purity of the starting materials, namely the indium metal and the hydroiodic acid.
This compound as a Precursor for Advanced Materials Synthesis
The utility of this compound extends beyond its synthesis, as it serves as a critical precursor for a variety of technologically important materials. Its chemical reactivity and compatibility with various deposition techniques make it an ideal starting material.
Precursor for Indium-Based Semiconductors
This compound is a key precursor in the manufacturing of indium-based semiconductors, which are vital components in high-speed electronics and optoelectronic devices. chemimpex.comsmolecule.com For instance, it is used in the synthesis of indium nitride (InN) nanocrystals at relatively low temperatures. rsc.org The use of this compound in these processes helps in achieving high-quality crystalline materials with desired electronic properties. rsc.org Its role as a precursor is also noted in the production of materials like indium phosphide (B1233454) (InP) and indium gallium arsenide (InGaAs), which are used in lasers, LEDs, and high-speed transistors. smolecule.comzegmetal.com
Precursor for High-Quality Indium Oxide Layers
High-quality indium oxide (In₂O₃) layers, which are transparent and conductive, are essential for devices such as solar cells, touch screens, and liquid crystal displays. chemimpex.comsmolecule.com this compound can be used as a precursor in deposition techniques like Atomic Layer Deposition (ALD) to create these thin films. mdpi.comresearchgate.netrsc.org The choice of precursor is critical in ALD to ensure self-limiting growth and the formation of uniform, pinhole-free layers with excellent optical and electrical properties. mdpi.com While other indium precursors are also used, the development of new precursors, including those derived from indium halides, is an active area of research to improve deposition processes. researchgate.netrsc.org
Precursor for Metal Chalcogenide Nanoparticles
This compound is also employed as a precursor in the synthesis of metal chalcogenide nanoparticles, which have diverse applications in areas like photovoltaics and bio-imaging. researchgate.netchemicalpapers.comnih.gov These nanoparticles, such as indium sulfide (B99878) (In₂S₃), indium selenide (B1212193) (In₂Se₃), and indium telluride (In₂Te₃), are often synthesized from trivalent indium complexes derived from indium salts like this compound. researchgate.netchemicalpapers.com The properties of the resulting nanoparticles can be tuned by controlling the reaction conditions and the specific indium precursor used. nih.gov The use of this compound and other indium halides as precursors for ternary and quaternary metal chalcogenide nanocrystals, such as Ag-In-S, has also been reported. nih.gov
Indium Sulfides
The synthesis of indium sulfide (In₂S₃) using this compound as the direct indium precursor is not extensively documented in scientific literature. Common synthetic routes for indium sulfide often employ other indium sources, such as indium trichloride (B1173362) or indium acetylacetonate, which react with a sulfur source. beilstein-journals.orghnu.edu.cn For instance, β-In₂S₃ thin films have been fabricated via chemical vapor deposition from heteroleptic indium aminothiolate compounds, which themselves were synthesized from indium trichloride. rsc.org While this compound is a recognized catalyst in organic reactions involving sulfur compounds, its specific application as a starting material for the synthesis of bulk or nanoscale indium sulfide is not a prominently reported pathway. researchgate.net
Indium Selenides
This compound (InI₃) is an effective precursor for the synthesis of indium selenide (In₂Se₃) nanoparticles. A documented method involves a precipitation reaction where InI₃ is reacted with sodium selenide (Na₂Se). google.com This process is typically carried out in a solvent like methanol, chosen for its ability to dissolve the sodium iodide (NaI) byproduct, allowing for its effective removal from the precipitated In₂Se₃ nanoparticles. google.com The resulting nano-In₂Se₃ can be stored and used for subsequent applications, such as the formation of crystalline γ-In₂Se₃ films through annealing. google.com
Table 1: Synthesis of Indium Selenide Nanoparticles
| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct |
|---|---|---|---|---|
| This compound (InI₃) | Sodium Selenide (Na₂Se) | Methanol | Indium Selenide (nano-In₂Se₃) | Sodium Iodide (NaI) |
This table summarizes the precipitation reaction for synthesizing indium selenide nanoparticles using this compound as a precursor. google.com
Synthesis of Indium Nitride Nanocrystals
This compound has been successfully employed as a precursor in the solvothermal synthesis of indium nitride (InN) nanocrystals. In this method, InI₃ is reacted with lithium amide (LiNH₂) under solvothermal conditions in a solvent such as benzene. znaturforsch.com Research has shown that the choice of the indium halide precursor is critical to the purity of the final product. The use of this compound in place of indium trichloride (InCl₃) has been found to yield InN products with a reduced amount of indium metal contamination. znaturforsch.com This highlights the advantage of the stronger covalent character of the In-I bond in preventing the reduction of In³⁺ to elemental indium during the reaction.
Table 2: Solvothermal Synthesis of Indium Nitride
| Indium Precursor | Nitrogen Source | Solvent | Temperature | Product | Finding |
|---|---|---|---|---|---|
| This compound (InI₃) | Lithium Amide (LiNH₂) | Benzene | Not specified | Indium Nitride (InN) | Resulted in less indium metal contamination compared to InCl₃. znaturforsch.com |
This table details the key components and findings of the solvothermal synthesis of indium nitride nanocrystals from this compound. znaturforsch.com
Structural Elucidation and Polymorphic Behavior of Indium Triiodide
Ambient Pressure Crystalline Structures of Indium Triiodide
At standard atmospheric pressure, this compound exists as a light-yellow, hygroscopic solid. sscmaterials.comthermofisher.in
The ambient pressure phase of this compound crystallizes in a monoclinic system. thermofisher.innih.gov Single-crystal X-ray diffraction studies have identified its space group as P2₁/c. thermofisher.innih.gov The lattice parameters for this monoclinic form have been determined to be:
| Parameter | Value |
| a | 9.837 Å |
| b | 6.102 Å |
| c | 12.195 Å |
| β | 107.69° |
| Data sourced from single-crystal X-ray diffraction studies. thermofisher.innih.gov |
The crystal structure of monoclinic InI₃ is molecular, composed of discrete dimeric units of In₂I₆. sscmaterials.comthermofisher.innih.gov In this arrangement, the iodine atoms are positioned in an approximately cubic closest-packed lattice. nih.gov The indium atoms occupy adjacent tetrahedral holes within this iodine framework, leading to the formation of pairs of tetrahedra that share an edge. nih.gov
Within the In₂I₆ dimer, there are two distinct types of indium-iodine bonds. The In-I bonds that form the shared edge between the two tetrahedra (bridging bonds) have a length of approximately 2.84 Å. nih.gov In contrast, the terminal In-I bonds, which form the unshared edges of the dimers, are shorter, with a length of about 2.64 Å. sscmaterials.comnih.gov The distance between the two indium atoms within a single dimer is 3.88 Å. nih.gov
Monoclinic Form Characterization
High-Pressure Stabilized Polymorphs of this compound
The application of high pressure and temperature induces a phase transition in this compound, resulting in the formation of a distinct polymorph. sscmaterials.comfishersci.no This high-pressure phase is orange in color, distinguishing it from the yellow ambient-pressure form. sscmaterials.comnih.govfishersci.no Upon release of pressure, this phase is metastable. fishersci.no
Synthesized under high-pressure conditions, this polymorph of InI₃ adopts a layered rhombohedral crystal structure belonging to the R-3 space group. sscmaterials.comnih.govfishersci.nonih.gov Its structure has been characterized using single-crystal and powder X-ray diffraction techniques. sscmaterials.comwikipedia.org
| Parameter | Value |
| a | ~7.214 - 7.217 Å |
| c | ~20.47 - 20.476 Å |
| Data sourced from Rietveld refinement of powder X-ray diffraction data. sscmaterials.comnih.govnih.gov |
Unlike the tetrahedrally coordinated indium in the ambient-pressure form, the indium atoms in the high-pressure rhombohedral phase are six-coordinate, forming InI₆ octahedra. sscmaterials.comfishersci.no This change to a higher coordination number is consistent with structural trends observed in materials under high pressure. wikipedia.org The structure is built from these InI₆ octahedra sharing edges. sscmaterials.comnih.govfishersci.no The In-I bond lengths in these octahedra are reported to be in the range of 2.895 to 2.913 Å. sscmaterials.com
Pressure-Induced Phase Transitions and Polymorphism
The application of high pressure induces significant structural transformations in this compound, leading to the formation of a distinct high-pressure polymorph. arxiv.org At ambient pressure (AP), InI₃ exists as a light-yellow solid with a monoclinic crystal structure (space group P2₁/c). wikipedia.orgresearchgate.net This structure is characterized by the presence of discrete dimeric molecules of In₂I₆, where the indium atoms are four-coordinate. wikipedia.orgresearchgate.net The iodine atoms are arranged in an approximate cubic closest packing, with indium atoms occupying adjacent tetrahedral holes, leading to pairs of edge-sharing tetrahedra. researchgate.net
Through high-pressure, high-temperature synthesis, typically around 6 GPa and 500°C, the ambient-pressure monoclinic phase (AP-InI₃) transforms into a high-pressure (HP) polymorph. rsc.org This HP-InI₃ phase is orange in color and possesses a layered rhombohedral structure (space group R-3). arxiv.orgarxiv.org The structure of HP-InI₃ consists of honeycomb layers formed by edge-sharing InI₆ octahedra. arxiv.orgrsc.org This pressure-induced phase transition results in a more densely packed structure, with the density increasing from 4.72 g/cm³ for the monoclinic phase to 5.35 g/cm³ for the rhombohedral phase. arxiv.org This density increase makes the layered rhombohedral structure more favorable under high-pressure conditions. arxiv.org
| Property | Ambient-Pressure (AP) InI₃ | High-Pressure (HP) InI₃ |
| Color | Light-yellow | Orange/Reddish |
| Crystal System | Monoclinic | Rhombohedral |
| Space Group | P2₁/c | R-3 |
| Structure | Molecular (In₂I₆ dimers) | Layered (Honeycomb) |
| Density | 4.72 g/cm³ | 5.35 g/cm³ |
| Band Gap (Indirect) | ~2.71 eV | ~2.01 eV |
Data sourced from multiple references. arxiv.orgwikipedia.orgresearchgate.netrsc.org
Stacking Variations and Defects in Layered Structures
The high-pressure, layered rhombohedral polymorph of InI₃ is characterized by considerable stacking variations and defects. arxiv.orgrsc.org The structure is built from 2D honeycomb layers of edge-sharing InI₆ octahedra, and the way these layers are stacked upon one another is not perfectly ordered. arxiv.orgrsc.org These stacking faults are significant enough to smear out diffraction peaks, which complicates structural refinement from single-crystal X-ray diffraction data. rsc.org
Research employing Rietveld refinement of powder X-ray diffraction (PXRD) data has revealed disorder in the cation sites. arxiv.org A significant portion of indium content (approximately 75.3%) occupies the primary honeycomb site (6c Wyckoff site), while a smaller fraction (around 24.7%) is located in the honeycomb holes (the 3a site). arxiv.org This disorder within the layers, combined with the stacking variations between them, is a key structural feature of the pressure-stabilized phase of this compound. arxiv.orgresearchgate.net
Temperature-Dependent Polymorphic Transitions of this compound
This compound displays distinct yellow (β) and red (α) polymorphic forms at ambient pressure, with temperature being a key factor in their interconversion. wikipedia.orgsmolecule.com
Investigation of Yellow β-Form to Red α-Form Conversions
At ambient pressure, this compound is known to exist in two colored forms: a yellow β-form and a red α-form. wikipedia.orgsmolecule.com The yellow β-InI₃, which is stable at and above room temperature, features a monoclinic crystal structure composed of In₂I₆ dimers. wikipedia.orgresearchgate.net The red α-InI₃ is considered the low-temperature phase. arxiv.org
The transition between these forms is temperature-dependent. The red α-form undergoes a transition to the yellow β-form at approximately 57°C. wikipedia.org Conversely, the yellow β-form can transform into the red α-form at low temperatures. researchgate.net Spectroscopic evidence suggests that while the yellow form contains four-coordinate indium centers within In₂I₆ dimers, the red form may feature six-coordinate indium, similar to the layered high-pressure phase. wikipedia.org However, the precise crystal structure of the red α-form has not been definitively determined by X-ray crystallography due to challenges in obtaining suitable single crystals. wikipedia.orgresearchgate.net
Low-Temperature Crystal Structure Determination
Determining the crystal structure of this compound at low temperatures has been a subject of research interest, particularly concerning the red α-polymorph and the behavior of the high-pressure phase upon cooling. Reports have mentioned a phase transition occurring at around 93 K, suggesting further polymorphic complexity in the indium iodide system. arxiv.orgrsc.org This may indicate a minor structural transformation at low temperatures. rsc.org
While the full structural refinement of the red α-form remains elusive, insights have been gained by studying mixed-crystal systems. researchgate.net By growing mixed crystals of α-InI₃₋ₓBrₓ (with x ≈ 1), researchers were able to produce samples suitable for X-ray structure analysis, providing information about the likely structure of the pure α-InI₃ phase. researchgate.net For the high-pressure rhombohedral phase, heat capacity and magnetization measurements have also suggested the possibility of low-temperature phase transitions, warranting further investigation into its low-temperature crystal structure. researchgate.netrsc.org
Structural Relationships to Other Metal Trihalides
The different polymorphs of this compound share structural similarities with other metal trihalides. arxiv.orgresearchgate.net
Ambient-Pressure (Monoclinic) Form : The monoclinic structure of AP-InI₃, with its dimeric In₂I₆ units, is of the aluminum triiodide (AlI₃) type. arxiv.org This structure is also related to that of indium(III) bromide (InBr₃). wikipedia.org
High-Pressure (Rhombohedral) Form : The layered honeycomb structure of HP-InI₃ is a common motif among metal trihalides. arxiv.org It is specifically described as having a BiI₃-type structure (R-3 space group). researchgate.net Additionally, early reports suggested that a low-temperature polymorph of InI₃, which corresponds to the high-pressure phase in color and unit cell, is isostructural with the low-temperature phase of chromium(III) chloride (CrCl₃). arxiv.org
This places this compound within a broader family of metal trihalides that exhibit either molecular crystal structures based on dimers or layered structures based on shared octahedra, with pressure and temperature dictating the preferred arrangement. arxiv.org
| This compound Polymorph | Structural Type / Isostructural Compound | Reference |
| Ambient-Pressure (β-form) | Aluminum triiodide (AlI₃) type | arxiv.org |
| High-Pressure (α-form) | Bismuth(III) iodide (BiI₃) type | researchgate.net |
| High-Pressure (α-form) | Low-temperature Chromium(III) chloride (CrCl₃) | arxiv.org |
Spectroscopic and Advanced Characterization Techniques for Indium Triiodide
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state nuclear magnetic resonance (SSNMR) spectroscopy serves as a powerful tool for probing the local chemical environments of indium nuclei. The indium-115 (B77298) (¹¹⁵In) isotope, with a natural abundance of 95.7%, is NMR-active. nih.gov However, as a quadrupolar nucleus (spin I = 9/2) with a large quadrupole moment, its NMR signals are significantly broadened by quadrupolar interactions, presenting experimental challenges. ereztech.com Despite this, studies performed at high magnetic-field strengths have demonstrated the feasibility and utility of ¹¹⁵In SSNMR for characterizing indium compounds. nih.govuni.lu
¹¹⁵In NMR Studies of Indium Triiodide Adducts and Complexes
The application of ¹¹⁵In SSNMR has been effectively demonstrated in the study of various indium(III) coordination complexes and adducts. uni.luattelements.com Research has encompassed a series of triarylphosphine indium(III) trihalide adducts with the general formulas X₃In(PR₃) and X₃In(PR₃)₂, where X can be iodine. nih.gov
One specific example is the examination of indium(III) triiodide bis(tris(4-methoxyphenyl)phosphine oxide). uni.luattelements.com Such studies provide direct insight into the local structure and bonding at the indium center. For adducts with phosphine (B1218219) ligands, ¹¹⁵In NMR can also characterize the direct and indirect spin-spin coupling between the indium and phosphorus nuclei. nih.gov The data from these experiments are invaluable for correlating structural features with the observed spectroscopic parameters.
Determination of Electric Field Gradients and Magnetic Shielding Parameters
¹¹⁵In SSNMR spectra yield critical information about two key parameters: the nuclear quadrupolar coupling constant (C_Q) and the magnetic shielding tensor. nih.govnih.gov The C_Q value is a measure of the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG) at the indium nucleus, providing insight into the symmetry of the electronic environment. nih.gov The magnetic shielding parameters describe how the electron cloud around the nucleus shields it from the external magnetic field. nih.gov
For a series of four-coordinate indium(III) complexes, including a triiodide adduct, the measured C_Q(¹¹⁵In) values were found to range from approximately 106 to 200 MHz. nih.govuni.lu In studies of various triarylphosphine indium(III) trihalide adducts, the C_Q(¹¹⁵In) values were observed to span a wide range, from around ±1.25 MHz to -166.0 MHz, reflecting diverse local geometries. nih.gov The magnetic shielding anisotropies in these complexes can range from 85 ± 15 ppm to 550 ± 60 ppm. nih.gov A general trend shows that for a given phosphine ligand, the indium nucleus is most shielded when the halogen is iodine, an effect attributed to the spin-orbit contributions of the heavy halogen ligand. nih.gov
| Complex | Quadrupolar Coupling Constant (C_Q) (MHz) | Magnetic Shielding Anisotropy (ppm) |
|---|---|---|
| Indium(III) acetylacetonate | 106.0 ± 2.0 | 85 ± 15 |
| Indium(III) tris(tropolonato) | 200.0 ± 4.0 | 550 ± 60 |
| Indium(III) triiodide bis(tris(4-methoxyphenyl)phosphine oxide) | 114.0 ± 2.0 | 310 ± 30 |
| Indium(III) trichloride (B1173362) tris(2,4,6-trimethoxyphenyl)phosphine | 152.0 ± 4.0 | 250 ± 30 |
X-ray Diffraction Studies
X-ray diffraction (XRD) is the definitive method for determining the crystal structure of solid materials. Both single-crystal and powder XRD techniques have been employed to elucidate the structural details of this compound's different polymorphic forms.
Single Crystal X-ray Diffraction (SCXRD) for Unit Cell and Symmetry Determination
At ambient pressure, this compound exists as a pale yellow, hygroscopic solid with a monoclinic crystal structure. uni.lu Single-crystal X-ray diffraction studies have identified its space group as P2₁/c. uni.luuni.lu The structure is composed of discrete dimeric molecules of In₂I₆, where two InI₄ tetrahedra share an edge. uni.luuni.lu
A distinct, pressure-stabilized polymorph of InI₃ has also been synthesized and characterized. SCXRD was used to determine the unit cell symmetry and approximate dimensions of this high-pressure phase (HP-InI₃), revealing a rhombohedral structure with the space group R-3. uni.lu This technique was crucial in identifying the fundamental structural differences between the ambient-pressure and high-pressure forms.
Powder X-ray Diffraction (PXRD) with Rietveld Refinement for Crystal Structure Analysis
While SCXRD is ideal for determining basic symmetry and unit cell parameters, powder X-ray diffraction (PXRD) combined with Rietveld refinement is often used for a complete structural analysis, especially when single crystals are small or exhibit defects like stacking faults. The purity and known monoclinic structure of the ambient-pressure InI₃ starting material were confirmed using PXRD.
For the high-pressure rhombohedral polymorph, a full structural model was obtained through the Rietveld refinement of PXRD data. This analysis provided precise lattice parameters and atomic positions, revealing that the HP-InI₃ structure is based on layers of edge-sharing InI₆ octahedra that form a honeycomb lattice. uni.lu This layered structure is a significant departure from the molecular dimer structure of the ambient-pressure phase.
| Parameter | Ambient-Pressure InI₃ (AP-InI₃) | High-Pressure InI₃ (HP-InI₃) |
|---|---|---|
| Color | Light-yellow | Orange |
| Crystal System | Monoclinic | Rhombohedral |
| Space Group | P2₁/c | R-3 |
| Lattice Parameter (a) | 9.837 Å | ~7.217 Å |
| Lattice Parameter (b) | 6.102 Å | ~7.217 Å |
| Lattice Parameter (c) | 12.195 Å | ~20.476 Å |
| Lattice Angle (β) | 107.69° | N/A |
| Structural Motif | In₂I₆ molecular dimers | Layered honeycomb lattice of InI₆ octahedra |
Diffuse Reflectance Measurements for Electronic Structure Analysis
Diffuse reflectance spectroscopy is a valuable technique for analyzing the electronic structure of powdered solid samples, particularly for determining their band gap energy (E_g). This method measures the light reflected from a sample over a range of wavelengths. The resulting spectrum can be transformed using the Kubelka-Munk function, and a Tauc plot analysis can then be used to estimate the band gap.
This technique was applied to investigate the two known polymorphs of this compound, whose different colors—light-yellow for the ambient-pressure monoclinic phase (AP-InI₃) and orange for the high-pressure rhombohedral phase (HP-InI₃)—suggest distinct electronic properties. uni.lu The measurements confirmed this, yielding different band gap values for the two forms. The estimated indirect band gap for AP-InI₃ was found to be approximately 2.71 eV, while the value for HP-InI₃ was significantly lower at about 2.01 eV. This difference in band gap energy is consistent with the observed colors of the two polymorphs.
| Polymorph | Estimated Indirect Band Gap (eV) |
|---|---|
| Ambient-Pressure InI₃ (Monoclinic) | 2.71 |
| High-Pressure InI₃ (Rhombohedral) | 2.01 |
Band Gap Estimation via Tauc Plots
The optical band gap of a semiconductor is a fundamental property that determines its electronic and optical behavior. For this compound, diffuse reflectance spectroscopy is a key technique used to determine the band gap. The collected reflectance data is converted into an absorption coefficient using the Kubelka-Munk function. Subsequently, a Tauc plot is generated to estimate the band gap energy (Eg). rsc.org The Tauc equation is given by:
(αhν)ⁿ = A(hν - Eg)
where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n=2 for direct transitions and n=0.5 for indirect transitions). arxiv.org
Research has shown that different polymorphs of this compound exhibit different band gaps. For instance, the ambient-pressure monoclinic phase (AP-InI₃) and a high-pressure stabilized rhombohedral phase (HP-InI₃) have been studied. arxiv.org For indirect transitions (n=0.5), the band gap of AP-InI₃ is estimated to be 2.71 eV, while the HP-InI₃ polymorph has a smaller band gap of 2.01 eV. arxiv.orgrsc.org This difference in band gap values is consistent with the observed colors of the polymorphs, with the monoclinic phase being light-yellow and the high-pressure phase being orange. arxiv.orgrsc.org Density Functional Theory (DFT) calculations also support this trend, predicting a band gap of around 2.2 eV for the monoclinic (P2₁/c) structure and 1.8 eV for the rhombohedral (R-3) structure. arxiv.org
Table 1: Estimated Band Gaps of this compound Polymorphs
| Polymorph | Crystal Structure | Experimental Band Gap (Indirect) | Theoretical Band Gap (DFT) |
|---|---|---|---|
| AP-InI₃ | Monoclinic (P2₁/c) | 2.71 eV arxiv.orgrsc.org | ~2.2 eV arxiv.org |
| HP-InI₃ | Rhombohedral (R-3) | 2.01 eV arxiv.orgrsc.org | ~1.8 eV arxiv.org |
Magnetic Susceptibility and Heat Capacity Measurements for Polymorphic Behavior
Magnetic susceptibility and heat capacity measurements provide valuable insights into the structural and electronic phase transitions of materials. For the high-pressure polymorph of this compound (HP-InI₃), these measurements have been conducted to investigate its polymorphic behavior. arxiv.org
The magnetic susceptibility of HP-InI₃ was measured as a function of temperature. The results reveal a temperature-independent diamagnetic behavior, which is expected for the In(III) ion with its closed-shell electron configuration. arxiv.orgrsc.org
Heat capacity measurements were carried out on a dense sample of HP-InI₃ from 2 K to 200 K. The data did not show any sharp transitions, which aligns with the magnetic susceptibility findings. However, a subtle change in the slope of the heat capacity curve was observed. arxiv.org This variation could indicate a second-order phase transition. arxiv.org Previous reports have mentioned a possible phase transition around 93 K for this compound. arxiv.orgrsc.org This suggests that the polymorphic behavior of the indium iodide system may be more complex than currently understood and warrants further investigation into its low-temperature crystal structures. arxiv.org
Fourier-Transform Infrared (FTIR) Spectroscopy of this compound Complexes
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and studying the formation of chemical complexes. In the context of this compound, FTIR has been used to characterize its interaction with other molecules to form complexes.
For instance, the formation of complexes between metal halides like this compound and solvents can be monitored using FTIR. In the synthesis of related metal halide perovskites, FTIR has been employed to track the removal of solvents and the formation of the final crystalline structure. utoronto.ca For example, in the formation of AgBi₂I₇, which involves bismuth iodide, FTIR was used to observe the disappearance of N-H and C-H stretching and N-H bending vibrations associated with the n-butylamine solvent as the annealing temperature increased, indicating the formation of the final product. utoronto.ca
Similarly, in the study of bismuth triiodide (BiI₃) complexes with dimethyl sulfoxide (B87167) (DMSO), FTIR confirmed the coordination between BiI₃ and DMSO. The stretching vibration of the S=O bond in pure DMSO appears at 1046 cm⁻¹. nih.gov Upon formation of the BiI₃(DMSO)₂ complex, this peak shifts to a lower frequency of 1023 cm⁻¹, indicating the coordination of the DMSO molecule to the bismuth center. nih.gov While this example involves bismuth, the principles are directly applicable to the study of this compound complexes with various ligands.
Coordination Chemistry of Indium Triiodide Complexes
Formation and Characterization of Adducts with Ligands
Indium triiodide reacts with phosphine (B1218219) ligands to form adducts with varying stoichiometries. For instance, 1:1 adducts of InI₃ have been prepared and characterized with several phosphine ligands, including PPh₃, HPh₂, HBu₂t, and H(C₆H₁₁₎₂ (where C₆H₁₁ is cyclohexyl). lookchem.com The solution properties of these complexes have been investigated using ¹H, ³¹P, and ¹¹⁵In NMR spectroscopy. lookchem.com
With monodentate tertiary phosphines like tri-p-tolylphosphine (B94635) and tri-p-anisylphosphine, this compound typically forms 1:1 adducts. cdnsciencepub.com This is in contrast to indium trichloride (B1173362), which forms 1:2 adducts with the same ligands. cdnsciencepub.com The tendency for the coordination number to decrease from the chloride to the iodide complexes is an expected trend as the polarizability of the coordinated ligand increases. cdnsciencepub.com
The reaction of InI₃ with the bulky chelating diphosphine, 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), can lead to the formation of a cationic species with an ate complex as the counterion. ubc.ca Specifically, the reaction of two equivalents of this compound with dppe has been reported to yield [InI₂(dppe)₂][InI₄]. ubc.ca Similarly, reactions with o-C₆H₄(PMe₂)₂ can produce the distorted tetrahedral cation [InI₂(o-C₆H₄(PMe₂)₂)]⁺ in the complex [InI₂(o-C₆H₄(PMe₂)₂)][InI₄]. acs.org
The interaction between this compound and phosphine ligands can also be influenced by the solvent and reaction conditions. For example, while the synthesis of the InI₃ adduct with certain phosphines can be achieved, the formation of adducts with indium trichloride and tribromide can be hindered by the poor solubility of the starting materials in solvents like toluene (B28343). ethz.ch
Table 1: Examples of this compound-Phosphine Ligand Adducts
| Ligand | Stoichiometry (InI₃:Ligand) | Resulting Complex/Species |
|---|---|---|
| PPh₃, HPh₂, HBu₂t, H(C₆H₁₁₎₂ | 1:1 | [InI₃(L)] |
| Tri-p-tolylphosphine | 1:1 | [InI₃(P(p-tolyl)₃)] |
| Tri-p-anisylphosphine | 1:1 | [InI₃(P(p-anisyl)₃)] |
| 1,2-bis(diphenylphosphino)ethane (dppe) | 2:2 | [InI₂(dppe)₂][InI₄] |
| o-C₆H₄(PMe₂)₂ | 2:1 | [InI₂(o-C₆H₄(PMe₂)₂)][InI₄] |
This compound also forms adducts with phosphine oxide ligands. A notable example is the complex formed with tris(4-methoxyphenyl)phosphine (B1294419) oxide, namely indium(III) triiodide bis(tris(4-methoxyphenyl)phosphine oxide). researchgate.netrsc.org This compound has been a subject of solid-state ¹¹⁵In NMR studies, which provide insights into the electric field gradients and magnetic shielding at the indium nucleus. researchgate.netrsc.org The analysis of such complexes helps in characterizing the coordination environment of indium. researchgate.net
Coordination Geometries and Numbers in this compound Complexes
The coordination environment around the indium center in its triiodide complexes can vary, with tetrahedral and octahedral geometries being prominent.
In the solid state, this compound exists as a dimer, In₂I₆, where each indium atom is in a four-coordinate, tetrahedral environment. cdnsciencepub.comresearchgate.net These dimers consist of two InI₄ tetrahedra sharing an edge. researchgate.net The In-I distances for the bridging iodine atoms are approximately 2.84 Å, while the terminal In-I bond lengths are shorter, around 2.64 Å. researchgate.net
Tetrahedral coordination is also observed in adducts with certain phosphine ligands. For example, in the complex [InI₂(o-C₆H₄(PMe₂)₂)][InI₄], the cation [InI₂(o-C₆H₄(PMe₂)₂)]⁺ features a distorted tetrahedral geometry around the indium atom. acs.org
Octahedral coordination is another common geometry for this compound complexes. A high-pressure polymorph of InI₃ features indium atoms in a relatively symmetric octahedral coordination. arxiv.orgrsc.org In this structure, the InI₆ octahedra share edges to form honeycomb-like layers. arxiv.org The In-I bond lengths in these octahedra range from 2.895 to 2.913 Å. arxiv.org
Complexes with bidentate ligands can also exhibit octahedral geometry. For instance, in the complex [InI₂(dppe)₂][InI₄], the cation contains an indium atom that is likely six-coordinate. ubc.ca Furthermore, the reaction of InI₃ with 1,10-phenanthroline (B135089) can lead to the formation of a cationic species where the indium is octahedrally coordinated. ubc.ca In the complex formed with the tridentate thiosemicarbazone ligand, (HNEt₃)[In(LCF₃)₂], the indium ion is in a strongly distorted octahedral coordination sphere, with the two ligands coordinating in a facial manner. d-nb.info
Solid-State Coordination Environments
In the solid state, indium(III) iodide typically exists as iodide-bridged dimers (In₂I₆), resulting in a four-coordinate environment for the indium(III) center. cdnsciencepub.com However, the coordination environment can be influenced by external factors like pressure. A high-pressure synthesized polymorph of InI₃ exhibits a layered rhombohedral structure where the indium atom is octahedrally coordinated by six iodine atoms. arxiv.orgrsc.org
The solid-state structures of various adducts have been elucidated using techniques like X-ray crystallography and solid-state NMR. For instance, solid-state ¹¹⁵In NMR has been employed to study the coordination environment in complexes such as indium(III) triiodide bis(tris(4-methoxyphenyl)phosphine oxide). researchgate.netrsc.org These studies reveal details about the local structure and electronic environment of the indium atom within the crystal lattice.
Intramolecular Electron-Transfer Processes in Related Indium Iodide Systems
The study of electron-transfer processes in indium chemistry has revealed that many reactions previously thought to occur via a single, two-electron transfer step actually proceed through sequential one-electron transfers. This is particularly evident in the reactions of indium iodides with various substituted quinones, which serve as excellent systems for investigating intramolecular redox events.
Research into the interactions between indium(III) iodide (InI₃) and substituted quinones in non-aqueous solutions has provided significant insights. rsc.org When InI₃ reacts with para-quinones, stable 1:1 adducts are formed which are diamagnetic in their solid state. rsc.org However, in solution, these adducts decompose to create (p-sq)InI₂ derivatives, where p-sq˙⁻ represents the corresponding semiquinonate radical anion. rsc.org
In contrast, the reaction of InI₃ with ortho-quinones directly yields (o-sq)InI₂ products. rsc.org A key finding in these reactions is the occurrence of an intramolecular one-electron transfer. rsc.org This internal redox process results in the oxidation of one of the iodide ligands. rsc.org The resulting (o-sq)InI₂ species can further react with ligands like 4-methylpyridine (B42270) (pic) to form stable complexes such as (o-sq)InI₂pic₂. rsc.org
The mechanism distinguishes between intra- and intermolecular pathways. For instance, the reaction of the InI₄⁻ anion with 3,5-di-tert-butyl-1,2-benzoquinone results in an apparent intermolecular electron transfer, producing the triiodide ion (I₃⁻) and a catecholate complex. rsc.org
Further investigations into related indium(II) iodide (In₂I₄) systems reacting with o-quinones corroborate the prevalence of sequential one-electron transfer mechanisms. acs.orgnih.gov These reactions produce (SQ)InI₂ products, containing the semiquinonate radical anion (SQ). acs.orgnih.gov Electron spin resonance (ESR) spectroscopy has been crucial in identifying the presence of both monoradical and diradical species in these reaction mixtures. acs.orgnih.gov
A notable example is the reaction of In₂I₄ with 3,5-di-tert-butyl-o-quinone (TBQ) in toluene. The addition of 4-picoline (pic) to this mixture leads to the precipitation of the indium(III)-semiquinonate complex, (TBSQ)InI₂(pic)₂. acs.org X-ray crystallography confirmed the structure of this product, establishing the presence of the semiquinonate ligand and a pseudooctahedral InO₂N₂I₂ core. acs.org Similar reaction pathways are observed with other quinones like phenanthrene-9,10-quinone, tetrabromo-o-quinone, and 1,2-naphthoquinone. acs.org
Table 1: Summary of Products from Reactions of Indium Iodides with Quinones
| Indium Reactant | Quinone Type | Product(s) | Key Process | Source(s) |
|---|---|---|---|---|
| InI₃ | para-Quinone | (p-sq)InI₂ | Intramolecular electron transfer | rsc.org |
| InI₃ | ortho-Quinone | (o-sq)InI₂ | Intramolecular electron transfer, Iodide oxidation | rsc.org |
| In₂I₄ | ortho-Quinone (e.g., TBQ) | (SQ)InI₂ | Successive one-electron transfers | acs.org, nih.gov |
| InI₄⁻ | 3,5-di-tert-butyl-1,2-benzoquinone | InI(dbc)pic₂, I₃⁻ | Intermolecular electron transfer | rsc.org |
Table 2: Crystallographic Data for (TBSQ)InI₂(pic)₂
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Triclinic | acs.org |
| Space Group | P1̅ | acs.org |
| a (Å) | 13.013(3) | acs.org |
| b (Å) | 13.317(3) | acs.org |
| c (Å) | 10.828(5) | acs.org |
| α (°) | 97.71(3) | acs.org |
| β (°) | 107.98(3) | acs.org |
| γ (°) | 103.92(3) | acs.org |
| Volume (ų) | 1684.8(1.2) | acs.org |
| Z | 2 | acs.org |
Solution Chemistry and Species Formation of Indium Triiodide
Hydrolysis Constants for Indium Triiodide Solutions
When dissolved in water, this compound undergoes hydrolysis, a reaction with water molecules. researchgate.netpageplace.de This process leads to the formation of various hydrolyzed indium species. The extent of hydrolysis is described by hydrolysis constants, which quantify the equilibrium of these reactions. acs.orgcost-nectar.eu While specific hydrolysis constants for this compound are not extensively documented in the readily available literature, the general hydrolysis behavior of the indium(III) ion (In³⁺) provides insight. The hydrolysis of In³⁺ proceeds in a stepwise manner, forming species such as [In(OH)]²⁺, [In(OH)₂]⁺, and neutral In(OH)₃. cost-nectar.eu The equilibrium for these reactions is influenced by the pH of the solution. figshare.com
Table 1: Hydrolysis Reactions of the Indium(III) Ion
| Reaction |
| In³⁺ + H₂O ⇌ [In(OH)]²⁺ + H⁺ |
| In³⁺ + 2H₂O ⇌ [In(OH)₂]⁺ + 2H⁺ |
| In³⁺ + 3H₂O ⇌ In(OH)₃ + 3H⁺ |
This table is based on the general hydrolysis behavior of the In³⁺ ion and is for illustrative purposes.
Formation of Anionic Indium Halide Complexes in Solution
In the presence of excess iodide ions, this compound readily forms various anionic complexes. core.ac.ukwikipedia.org The coordination number and geometry of these complexes are influenced by the reaction conditions. researchgate.net
Tetrahedral Anions (e.g., [InI₄]⁻)
The tetrahedral tetraiodoindate(III) anion, [InI₄]⁻, is a prominent species in solutions containing this compound and a source of iodide ions. researchgate.netrsc.org The formation of this complex is favored in many organic solvents and in aqueous solutions with high iodide concentrations. rsc.orgresearchgate.net The [InI₄]⁻ anion has a tetrahedral geometry, with the indium atom at the center bonded to four iodide ions. researchgate.netpsu.edulibretexts.org
Octahedral Anions (e.g., [InI₆]³⁻)
Under certain conditions, indium can also form octahedral anionic complexes, such as the hexaiodoindate(III) anion, [InI₆]³⁻. researchgate.net The formation of octahedral complexes is generally favored with smaller halide ions and in specific solvent systems. savemyexams.comsavemyexams.com In an octahedral complex, the central indium ion is coordinated to six ligands. libretexts.orgbyjus.com Spectroscopic evidence has suggested the possibility of six-coordinate indium in the red crystalline form of this compound. wikipedia.orgwikipedia.org
Impact of Solvent Systems and Reactant Ratios on Solution Species
The nature of the solvent and the ratio of reactants play a crucial role in determining the equilibrium between different indium iodide species in solution. osti.govrsc.org
In aqueous solutions, the speciation is a competition between hydrolysis and halide complex formation. core.ac.ukpjoes.com In non-aqueous solvents, such as acetonitrile (B52724) or toluene (B28343), the formation of various anionic complexes is more readily observed. lookchem.compsu.edu The solubility of this compound and the stability of the resulting complexes can vary significantly with the solvent's polarity and coordinating ability. rsc.org
Studies on related indium halide systems, such as indium(III) bromide, have shown that varying the molar ratio of the indium halide to the halide salt (e.g., methylammonium (B1206745) bromide) leads to the formation of different anionic species. osti.govresearchgate.net For instance, at low halide salt concentrations, tetrahedral species may predominate, while at higher concentrations, octahedral species can form. researchgate.net
Analytical Techniques for Solution Chemistry Investigation
A variety of analytical techniques are employed to study the complex solution chemistry of this compound and its derivatives. pageplace.deresearchgate.net
UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for identifying and quantifying the different indium halide species in solution. osti.govrsc.org Each complex, such as [InI₄]⁻ and [InI₆]³⁻, exhibits a characteristic absorption spectrum. researchgate.netosti.gov By analyzing the changes in the UV-Vis spectra as a function of reactant concentrations or solvent composition, researchers can deduce the stoichiometry and formation constants of the complexes present. figshare.comwhiterose.ac.uk For example, the appearance of new absorption bands or shifts in existing bands can indicate the formation of different anionic species. osti.govdoi.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to identify the various species that form when this compound is dissolved in a solvent. This method allows for the detection of charged ions directly from the solution phase, providing insight into dissociation and complex formation.
Research on solutions of allyl indium reagents, formed from indium and allyl iodide, demonstrates the complex equilibria present. researchgate.net ESI-MS analysis of these solutions in solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and water reveals the presence of various indium(+3) species. researchgate.net These species arise from heterolytic dissociation, yielding both cationic and anionic complexes. researchgate.net
The extent of this dissociation is highly dependent on the solvent's properties. In more polar solvents such as DMF, dissociation is more pronounced. researchgate.net ESI-MS studies have identified cationic species like [In(allyl)₂(solvent)]⁺ and anionic indates such as [In(allyl)I₃]⁻. researchgate.net The detection of the triiodide ion (I₃⁻) is also a characteristic feature in the mass spectra of iodide-containing solutions. nih.govrsc.org
The table below summarizes the types of species identified in indium halide solutions using ESI-MS.
| Solvent System | Detected Species | Ion Type | Research Finding |
| Allyl Iodide in DMF | [In(allyl)₂(DMF)]⁺ | Cationic | Indicates solvent coordination and dissociation. researchgate.net |
| Allyl Iodide in THF | Aggregated species | Neutral/Ionic | Aggregation effects are more significant in less polar solvents. researchgate.net |
| Allyl Iodide in various solvents | [In(allyl)I₃]⁻ | Anionic | Formation of anionic indate complexes. researchgate.net |
| General Iodide Solutions | I₃⁻ | Anionic | A common species detected in solutions containing iodide ions. nih.govrsc.org |
These findings underscore that in solution, this compound does not exist as a single entity but rather as an equilibrium of various neutral and charged species, the nature of which is dictated by the surrounding solvent medium.
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a non-invasive characterization technique that provides statistically significant microstructural information about materials on the nanoscale, including the nature of particles or complexes in a solution. rsc.org It is particularly useful for analyzing precursor solutions used in the synthesis of nanomaterials, revealing details about particle size, shape, aggregation, and inter-particle interactions. rsc.orgfu-berlin.de
While specific SAXS studies dedicated solely to simple this compound solutions are not widely documented, the technique has been extensively applied to analogous metal halide systems, such as lead halide perovskite precursor solutions, which often contain lead iodide or lead bromide. fu-berlin.deuni-muenchen.de Analysis of these related systems provides a clear indication of the type of information SAXS can yield for InI₃ solutions. For instance, SAXS studies on lead bromide perovskite precursors have shown that the choice of solvent (e.g., DMF vs. DMSO) critically influences the interactions between the lead-halide complexes in the solution, which in turn affects the crystallographic orientation of the final thin film. fu-berlin.de In a solvent like DMF, SAXS data suggests the formation of colloidal aggregates, whereas in DMSO, the particles remain more isolated. fu-berlin.de
The table below outlines the structural information that can be obtained from SAXS analysis of metal halide precursor solutions.
| Parameter | Information Gained | Relevance to InI₃ |
| Peak Position (q) | Average distance between scattering objects (e.g., particles, aggregates). | Can reveal the formation of ordered structures or aggregates of indium iodide complexes in solution. researchgate.net |
| Scattering Intensity | Information on the size, shape, and concentration of scattering particles. | Helps determine the size and morphology of any colloids or nanocrystals that form in the precursor solution. rsc.org |
| Form Factor Analysis | Detailed information about the shape of individual particles (e.g., spherical, rod-like). | Can be used to model the geometry of indium iodide species or early-stage nuclei. |
| Structure Factor Analysis | Describes the spatial arrangement and interactions between particles. | Elucidates whether InI₃ complexes are randomly dispersed or form aggregates in a given solvent. fu-berlin.de |
Therefore, SAXS is a valuable tool for understanding the solution-state behavior of this compound, especially in contexts where it is used as a precursor for thin-film or nanoparticle synthesis.
Stability of this compound in Aqueous and Organic Media
The stability of this compound is highly dependent on the medium in which it is dissolved. It exhibits distinct behaviors in aqueous environments compared to organic solvents.
Aqueous Media this compound is described as a very hygroscopic solid that is highly soluble in water. lookchem.comwikipedia.org However, upon dissolution, it is unstable in aqueous solutions. chembk.comchembk.com The primary mode of decomposition is hydrolysis, and scientific studies have been conducted to determine the hydrolysis constants for this compound solutions. acs.org In aqueous solution, the +3 oxidation state of indium is more stable than the +1 state, and compounds of In(I) tend to disproportionate to In(0) and In(III). doubtnut.com
Furthermore, in the presence of water vapor and oxygen, this compound reacts at an elevated temperature of 245 °C to form indium(III) oxide iodide (InOI). wikipedia.org While InI₃ has been used as a catalyst for reactions in the presence of water, such as ester hydrolysis, this application relies on its reactivity with water rather than its stability. tandfonline.comtandfonline.com
Organic Media this compound demonstrates much greater stability in various organic solvents, where it is often readily soluble. chembk.comcymitquimica.com This stability allows for its widespread use in organic synthesis. For example, it is used as a catalyst for transesterification reactions in ethyl acetate, where it remains effective throughout the process. psu.eduias.ac.in
Its interactions and complex formation have been studied in nonaqueous solutions like toluene and chlorocarbons. rsc.orgacs.orgresearchgate.net In these solvents, it can form stable coordination complexes and adducts with various ligands, such as phosphines. lookchem.comacs.org The solubility and stability of metal halides in organic solvents are critical factors for their application in synthesis and materials science. acs.org
The following table summarizes the stability of this compound in different media.
| Medium | Stability | Key Characteristics |
| Aqueous Solution | Unstable | Hygroscopic; readily dissolves but undergoes hydrolysis. lookchem.comwikipedia.orgacs.org Can form indium(III) oxide iodide in the presence of O₂ and water vapor at high temperature. wikipedia.org |
| Organic Solvents (e.g., Ethyl Acetate, Toluene, THF) | Stable | Soluble in many organic solvents. chembk.comcymitquimica.com Used as a catalyst and reagent in organic synthesis. psu.edursc.org Forms stable adducts and coordination complexes. acs.org |
Catalytic Applications of Indium Triiodide in Organic Synthesis
Lewis Acid Catalysis in Organic Reactions
As a Lewis acid, indium triiodide functions by accepting an electron pair from a Lewis base. In the context of organic reactions, this typically involves the coordination of the indium center to a heteroatom, such as the oxygen of a carbonyl group. This interaction withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to attack by a nucleophile. This mode of activation, known as σ-Lewis acid catalysis, is fundamental to many of the applications of indium(III) halides. syncatmeth.es While indium(III) complexes are considered comparatively weak Lewis acids next to aluminum or boron analogues, their stability in the presence of water and potential for reusability make them attractive catalysts. bath.ac.uk
Nucleophilic addition to carbonyl compounds is a cornerstone reaction in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbon atom of a carbonyl group, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com Indium(III) halides, acting as Lewis acids, catalyze this process by coordinating to the carbonyl oxygen. This coordination enhances the polarization of the C=O bond, increasing the partial positive charge on the carbon and lowering the activation energy for the nucleophilic attack. syncatmeth.es Indium(III) catalysts have proven effective in promoting a range of nucleophilic additions, including Mukaiyama aldol reactions involving silyl enol ethers. bath.ac.uk
Table 1: Representative Indium(III)-Catalyzed Nucleophilic Additions
| Carbonyl Substrate | Nucleophile | Indium Catalyst | Product Type | Ref. |
|---|---|---|---|---|
| Aldehydes | Silyl Enol Ethers | InCl₃ | Aldol Product | bath.ac.uk |
| Ketones | Cyanide | InI₃ (inferred) | Cyanohydrin | wikipedia.org |
This table represents the general capability of Indium(III) catalysts. Specific data for InI₃ in all listed reactions is inferred from its established role as a Lewis acid catalyst in this family.
The Diels-Alder reaction is a powerful cycloaddition that forms a six-membered ring from a conjugated diene and a substituted alkene known as a dienophile. wikipedia.org This reaction is highly valuable for its ability to construct two new carbon-carbon bonds and up to four stereocenters in a single step. Lewis acids are often used to catalyze the Diels-Alder reaction by coordinating to the dienophile, which typically contains an electron-withdrawing group. wikipedia.org This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. Indium(III) Lewis acids, including this compound, have been shown to effectively promote Diels-Alder reactions. nih.gov The use of indium catalysts can be particularly advantageous, with some reactions, such as those using Indium trichloride (B1173362), proceeding efficiently in water. rsc.org
Table 2: Effect of Lewis Acid Catalysis on a Representative Diels-Alder Reaction
| Diene | Dienophile | Catalyst | Conditions | Outcome | Ref. |
|---|---|---|---|---|---|
| Cyclopentadiene | Methyl Acrylate | None (Thermal) | High Temperature | Moderate Yield | researchgate.net |
| Cyclopentadiene | Methyl Acrylate | In(III)-based ILs | Mild | High Yield, High Selectivity | researchgate.net |
This table illustrates the general effectiveness of Indium(III) catalysts in Diels-Alder reactions.
The Friedel-Crafts reactions, first developed in 1877, are a set of processes that attach substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org These reactions are fundamental for forming C-C bonds with aromatic systems and are broadly categorized into alkylation and acylation. wikipedia.org Both variants typically require a strong Lewis acid catalyst to generate a potent electrophile that can be attacked by the electron-rich aromatic ring. mt.com
Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkylating agent, such as an alkyl halide, in the presence of a Lewis acid. mt.comorganic-chemistry.org The Lewis acid activates the alkyl halide, facilitating the formation of a carbocation or a highly polarized complex that serves as the electrophile. mt.com This electrophile is then attacked by the π-system of the arene. libretexts.org Indium(III) compounds can serve as catalysts for this transformation. However, a known limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. organic-chemistry.orglibretexts.org
Friedel-Crafts acylation is the reaction of an arene with an acyl chloride or acid anhydride, using a Lewis acid catalyst to introduce an acyl group into the aromatic ring. libretexts.org The Lewis acid coordinates to the acylating agent to generate a resonance-stabilized acylium ion, which is the active electrophile. Unlike alkylation, the product of acylation is an aryl ketone. The electron-withdrawing nature of the ketone deactivates the aromatic ring, thus preventing further acylation reactions. mt.com This makes acylation a more controlled and often preferred method over alkylation. While various indium(III) salts like indium triflate and indium tribromide have been studied for this purpose, this compound also functions within this class of catalysts. mdpi.orgorganic-chemistry.org
Table 3: Indium(III)-Catalyzed Friedel-Crafts Acylation of Anisole
| Acylating Agent | Catalyst | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Acetic Anhydride | In(OTf)₃ (1 mol%) / LiClO₄ | MeNO₂, RT, 2h | 4-Methoxyacetophenone | 98% | sciforum.net |
| Acetic Anhydride | InCl₃ (1 mol%) / AgClO₄ | MeCN, 50 °C, 2h | 4-Methoxyacetophenone | 82% | sciforum.net |
This table shows results for various Indium(III) catalysts to demonstrate their general utility in Friedel-Crafts acylation.
Friedel-Crafts Reactions
π-Lewis Acid Catalysis for Unsaturated Systems
Beyond its traditional role as a σ-Lewis acid that coordinates with heteroatoms, indium(III) has been shown to be an efficient π-Lewis acid. syncatmeth.es In this capacity, the indium center coordinates directly with the π-electrons of unsaturated systems, such as alkynes and alkenes. syncatmeth.esrsc.org This interaction activates the C-C multiple bond towards nucleophilic attack, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. syncatmeth.esresearchgate.net
The catalytic activity of indium(III) salts in these transformations is highly dependent on the counterion, and in certain cases, this compound has been identified as the optimal catalyst. syncatmeth.es A notable example is the indium(III)-catalyzed intramolecular hydroarylation of aryl propargyl ethers for the synthesis of 2H-chromenes, where this compound provided the best results. syncatmeth.es The proposed mechanism involves an initial electrophilic activation of the alkyne by the indium catalyst, followed by nucleophilic attack from the arene. syncatmeth.es
Furthermore, this compound has been reported as an efficient catalyst for promoting a double cycloisomerization reaction of 1,5-enynes that bear pendant aryl nucleophiles. acs.org This cascade reaction proceeds under mild conditions with a 5 mol % catalyst loading, showcasing the utility of InI₃ in constructing complex polycyclic frameworks. acs.org
Table 4: this compound-Catalyzed Cascade Cycloisomerization of 1,5-Enynes
| Enyne Substrate | Catalyst Loading | Solvent | Temperature (°C) | Product Yield | Ref. |
|---|---|---|---|---|---|
| (E)-N-(4-methoxybenzyl)-N-(3-phenylprop-2-yn-1-yl)but-2-en-1-amine | InI₃ (5 mol %) | Toluene (B28343) | 60 | 92% | acs.org |
| (Z)-N-(4-methoxybenzyl)-N-(3-phenylprop-2-yn-1-yl)but-2-en-1-amine | InI₃ (5 mol %) | Toluene | 60 | 94% | acs.org |
Specific this compound Catalyzed Transformations
This compound catalyzes the direct coupling of alkyl acetates with thiosilanes to synthesize a wide variety of thioethers. nih.govorganic-chemistry.org This method is efficient for a broad scope of acetates, including primary, secondary, tertiary, allylic, benzylic, and propargylic acetates. nih.govorganic-chemistry.org The reaction offers an alternative to traditional methods that often require strong bases and produce metal halide byproducts. organic-chemistry.org
Mechanistic investigations have revealed that the this compound-catalyzed substitution of acetoxy groups with thiosilanes can proceed through both SN1 and SN2 pathways, depending on the nature of the alkyl acetate substrate. organic-chemistry.org This dual mechanistic capability contributes to the broad applicability of this synthetic method. organic-chemistry.org The reaction does not involve transmetalation with the thiosilanes. organic-chemistry.org
This compound serves as an effective Lewis acid catalyst for the transesterification of a variety of esters with alcohols. researchgate.net This method is noted for the non-toxicity of the reagent and the mild and clean reaction conditions. researchgate.net The process involves the exchange of the organic functional group of an ester with the organic group of an alcohol. wikipedia.org The reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction to completion. masterorganicchemistry.com
This compound has been successfully employed for the transesterification of both aliphatic and aromatic esters with a range of alcohols, including iso-propyl, sec-butyl, allyl, and benzyl alcohol, affording the desired products in high yields. researchgate.net The amount of catalyst used can influence the reaction time. For instance, using 1.5 equivalents of InI₃ can significantly reduce the reaction time for both aliphatic and aromatic esters. researchgate.net
Table 1: this compound Catalyzed Transesterification of Ethyl 4-hydroxy-8-tosyloxyquinoline-3-carboxylate with Various Alcohols
| Entry | Alcohol | Time (h) | Yield (%) |
| 1 | iso-Propyl alcohol | 2.5 | 85 |
| 2 | sec-Butyl alcohol | 7 | 82 |
| 3 | Allyl alcohol | 0.5 | 92 |
| 4 | Benzyl alcohol | 1.5 | 90 |
| Reaction conditions: 1.5 equivalents of InI₃. researchgate.net |
Highly Selective Acylation of Alcohols and Amines
This compound (InI3) has emerged as a highly effective catalyst for the acylation of alcohols and amines, demonstrating remarkable selectivity. rsc.orgsemanticscholar.org This catalytic process often utilizes ethyl acetate not only as the acylating agent but also as the solvent, representing a simple and efficient transesterification method. rsc.org The key advantage of this system lies in its ability to differentiate between various functional groups, allowing for the targeted acylation of primary alcohols and amines in the presence of other, less reactive groups. rsc.orgsemanticscholar.org
The procedure typically involves heating the substrate in refluxing ethyl acetate with a catalytic quantity of this compound, which can be generated in situ from indium metal and iodine. rsc.org This method displays excellent chemoselectivity. For instance, primary alcohols can be acylated with high efficiency while secondary and phenolic hydroxyl groups remain unaffected. Similarly, the primary amino group of a substrate can be selectively acylated in the presence of secondary amine and primary hydroxyl groups. rsc.orgsemanticscholar.org This high degree of selectivity is crucial in the synthesis of complex molecules where protection of specific functional groups is required. rsc.org The mild reaction conditions are also tolerant of sensitive functionalities like acetals and TBDMS ethers. rsc.org
The following table summarizes the selective acylation of various substrates using the InI3-catalyzed transesterification process.
| Substrate | Product | Time (h) | Yield (%) |
| Benzyl alcohol | Benzyl acetate | 6 | 94 |
| 1-Hexanol | Hexyl acetate | 10 | 92 |
| 1,4-Butanediol | 4-Hydroxybutyl acetate | 12 | 88 |
| 1,2-Propanediol | 1-Hydroxypropan-2-yl acetate | 15 | 85 (selectively) |
| Aniline | N-Phenylacetamide | 0.5 | 95 |
| Benzylamine | N-Benzylacetamide | 0.5 | 96 |
| 2-Aminoethanol | N-(2-Hydroxyethyl)acetamide | 1.0 | 90 (selectively) |
| Data sourced from research on this compound-catalyzed acylation. rsc.org |
Annulation Reactions (e.g., o-Acylanilines with Alkoxyheteroarenes)
This compound serves as an effective Lewis acid catalyst in annulation reactions for the synthesis of complex heterocyclic structures. A notable example is the reaction between o-acylanilines and methoxy-substituted heteroarenes to produce heteroaryl[b]quinolines. mdpi.comnih.gov This method is significant as it facilitates the formation of both a new N-C bond and a C-C bond in a single operation, constructing diverse tricyclic and tetracyclic systems. mdpi.com
The proposed mechanism for this indium-catalyzed annulation begins with the nucleophilic attack of the primary amine group of the o-acylaniline on the carbon atom of the heteroaryl ring bearing the methoxy group. mdpi.comnih.gov This SNAr-type reaction forms the crucial N-C bond. The resulting intermediate then undergoes an intramolecular cyclization, where a carbon atom from the heteroaryl ring attacks the carbonyl carbon of the acylaniline, forming the C-C bond. A final dehydration step leads to the aromatized heteroaryl[b]quinoline product. mdpi.com This process has been successfully applied to synthesize frameworks containing (benzo)thienyl, (benzo)furanyl, and indolyl rings. mdpi.com
Synthesis of Benzannulated Spiroketals via Intramolecular Double Hydroalkoxylation
This compound catalyzes the novel synthesis of benzannulated spiroketals through a double intramolecular hydroalkoxylation of o-(hydroxyalkynyl)benzyl alcohols. rsc.orgbohrium.com This reaction proceeds under mild conditions and is notable for its efficiency, requiring only low catalyst loadings of InI3. rsc.orgbohrium.com The methodology provides a regioselective route to a variety of naturally occurring and novel spiroketals, including 5,5-, 5,6-, 5,7-, 6,6-, and 6,7-membered ring systems, in good yields. rsc.orgbohrium.com
The transformation is initiated by the electrophilic activation of the alkyne by the indium(III) catalyst. rsc.org This is followed by two sequential, regioselective intramolecular hydroalkoxylation reactions. The first cycloisomerization step is believed to be the rate-determining step of the process. bohrium.com This method represents a significant advancement, offering an economical alternative to catalysis by precious transition metals for spiroketal synthesis. rsc.org
Allylation of Unactivated Terminal Alkynes
While indium metal is known to mediate the allylation of terminal alkynes, the specific catalytic role of this compound in the allylation of unactivated terminal alkynes is a more specialized area. Generally, indium-mediated allylation involves the reaction of an alkyne with an allyl halide in the presence of indium. In a related transformation, indium(III) iodide has been shown to be an efficient catalyst for double cycloisomerization reactions of 1,5-enynes, which involves the activation of the alkyne. acs.org This reaction proceeds via electrophilic alkyne activation, followed by a cascade cation-olefin process with 6-endo regioselectivity. acs.org This demonstrates the capability of InI3 to activate alkyne systems for subsequent carbon-carbon bond formation, a fundamental step required in allylation reactions.
Catalyst Performance Optimization
Low Catalyst Loading Protocols
A significant advantage of this compound as a catalyst is its high efficiency, which allows for the use of low catalyst loadings in various organic transformations. This not only reduces the cost of the reaction but also simplifies product purification by minimizing residual catalyst.
Acylation Reactions : In the acylation of alcohols and amines, InI3 has been used effectively at loadings of 10 mol%. researchgate.net Even lower loadings, as little as 0.1 mol% of indium(III) triflate, have proven sufficient for acylations using acetic anhydride, highlighting the potent Lewis acidity of indium catalysts. researchgate.net
Spiroketal Synthesis : The synthesis of benzannulated spiroketals via intramolecular double hydroalkoxylation proceeds efficiently with InI3 loadings as low as 2–5 mol%. rsc.orgbohrium.com
Cycloisomerization Reactions : The cascade cycloisomerization of 1,5-enynes to form complex tricyclic frameworks is effectively catalyzed by just 5 mol% of InI3. acs.org
The table below provides examples of reactions catalyzed by InI3 under low loading conditions.
| Reaction Type | Substrate Type | Catalyst Loading (mol%) | Product Type | Reference |
| Double Hydroalkoxylation | o-(Hydroxyalkynyl)benzyl alcohols | 2–5% | Benzannulated Spiroketals | rsc.orgbohrium.com |
| Double Cycloisomerization | 1,5-Enynes with aryl nucleophiles | 5% | Tricyclic Frameworks | acs.org |
| Acylation | Alcohols and Amines | 10% | Acetates and Amides | researchgate.net |
Selectivity Studies
The selectivity of this compound is a cornerstone of its utility in organic synthesis, enabling precise chemical modifications.
Chemoselectivity in Acylation : InI3 demonstrates remarkable chemoselectivity in the acylation of substrates with multiple functional groups. rsc.orgsemanticscholar.org It selectively catalyzes the acylation of primary hydroxyl groups over secondary and phenolic hydroxyls. For example, in 1,2-propanediol, the primary hydroxyl is acylated while the secondary one is not. rsc.org Similarly, it can distinguish between primary and secondary amines, and even between a primary amine and a primary alcohol, acylating the more nucleophilic amino group preferentially. rsc.orgsemanticscholar.org
Regioselectivity in Cyclizations : In the synthesis of benzannulated spiroketals, the InI3-catalyzed double hydroalkoxylation is highly regioselective, leading to specific spiroketal ring sizes. rsc.org Furthermore, in the cycloisomerization of 1,5-enynes, the reaction proceeds with complete 6-endo regioselectivity, ensuring the formation of a six-membered ring in the initial cyclization step. acs.org
Catalyst Reusability and Recycling in Aqueous Media
A cornerstone of sustainable chemistry is the ability to reuse and recycle catalysts, thereby minimizing waste and reducing operational costs. lucp.net this compound has demonstrated notable potential in this regard, particularly within aqueous media. The stability of indium salts in water facilitates the separation of the catalyst from organic products, allowing for its recovery and subsequent reuse. researchgate.net
Research into various organic transformations has confirmed the recyclability of this compound. For example, in the Strecker synthesis of α-aminonitriles, an indium-based metal-organic framework catalyst showed minimal decrease in activity after five cycles. lucp.net The process for catalyst recovery is often straightforward, involving the addition of water to the reaction mixture, which precipitates the product and leaves the catalyst dissolved in the aqueous layer. lucp.net This aqueous phase can then be separated and used in subsequent reactions, often without significant loss of catalytic efficacy for several cycles. lucp.net
The following table illustrates the reusability of an indium catalyst in a specific organic reaction, highlighting the yield percentages over consecutive cycles.
| Catalyst Cycle | Yield (%) |
| 1st Use | 99% |
| 2nd Use | 99% |
| 3rd Use | 99% |
| 4th Use | 95% |
| 5th Use | 94% |
| This table demonstrates the retained high activity of an indium-based catalyst over five cycles in a Strecker reaction. lucp.net |
Green Chemistry Aspects of this compound Catalysis
This compound catalysis aligns with several key principles of green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comnih.gov The utility of this compound in promoting environmentally friendly reaction protocols stems from its efficiency in catalytic amounts, its compatibility with benign solvents like water, and its ability to facilitate reactions under mild conditions. syncatmeth.eseurekaselect.com
Reduced Waste Generation
A primary advantage of employing this compound is the significant reduction in chemical waste. jocpr.com As a catalyst, it is required only in small (substoichiometric) quantities to facilitate a reaction, a stark contrast to stoichiometric reagents that are consumed in the reaction and contribute to the waste stream. This catalytic approach inherently increases atom economy, a measure of how efficiently atoms from the starting materials are incorporated into the final product. rsc.org
One-pot, multi-component reactions catalyzed by this compound are prime examples of waste reduction. researchgate.netorganic-chemistry.org These reactions, which combine multiple reactants in a single step to form a complex product, are more efficient and generate less waste than multi-step syntheses that require isolation and purification of intermediates. For instance, indium(III) iodide efficiently catalyzes the one-pot synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide in water, offering an environmentally friendly approach. researchgate.net This streamlined process avoids the waste associated with intermediate workup steps, such as solvent for extraction and purification, and energy for separation processes.
Environmentally Benign Reaction Conditions
The compatibility of this compound with green solvents, particularly water, is a significant environmental benefit. jocpr.comeurekaselect.com Water is an ideal solvent as it is non-toxic, non-flammable, abundant, and inexpensive. jocpr.com The ability of indium(III) salts to function as effective Lewis acid catalysts in aqueous media allows for the replacement of volatile and often hazardous organic solvents. researchgate.netrsc.org This shift reduces environmental pollution and enhances the safety of chemical processes. jocpr.com
Materials Science Applications of Indium Triiodide
Optoelectronic Devices
Indium triiodide plays a crucial role as a precursor material in the fabrication of various optoelectronic devices. smolecule.comchemimpex.com Its ability to be converted into high-purity indium-based semiconductors is fundamental to the performance of these components. chemimpex.com
This compound is a key component in the production of indium-based materials for thin-film transistors (TFTs). smolecule.comcymitquimica.com While not typically used as the active layer itself, it serves as a high-purity precursor for depositing indium-containing semiconductor films. chemimpex.com The electrical properties of the resulting semiconductor layers are critical to the performance of the TFTs, which are fundamental switching elements in modern flat-panel displays. smolecule.com Research has shown that indium oxide (In₂O₃) films, which can be synthesized from indium precursors, are effective as n-type semiconductors in TFTs. chemimpex.com
The use of indium-based materials allows for the fabrication of transparent and flexible TFTs, which are essential for the next generation of electronic displays. The performance of these transistors is directly related to the quality and purity of the precursor materials, making high-purity this compound a valuable starting material. chemimpex.com
This compound is instrumental in the development of advanced light-emitting diodes (LEDs), particularly in the synthesis of quantum dots (QDs). mdpi.comfrontiersin.org Indium phosphide (B1233454) (InP) QDs, for which this compound can serve as an indium source, are a promising alternative to traditional cadmium-based QDs due to their lower toxicity. mdpi.comtandfonline.com These InP-based QDs are used as the emissive layer in quantum dot LEDs (QLEDs), offering a wide range of tunable colors, especially in the green and red portions of the visible spectrum. tandfonline.com
Research into green InP/ZnSe/ZnS core/shell QDs synthesized using this compound as a precursor has demonstrated high photoluminescence quantum yields (PLQY) of up to 90% and narrow emission spectra. tandfonline.com QLEDs fabricated with these green InP quantum dots have achieved a peak luminance of 1862.7 cd/m² and a current efficiency of 3.5 cd/A. tandfonline.com Further optimization of these devices, including passivating the InP quantum dots with various ligands, has led to green QLEDs with a maximum external quantum efficiency (EQE) of 16.3% and a current efficiency of 57.5 cd/A. researchgate.net
Beyond the visible spectrum, indium-based QDs are also being developed for near-infrared (NIR) LEDs. Heavy-metal-free In(Zn)As–In(Zn)P–GaP–ZnS quantum dots have shown intense photoluminescence at 850 nm with a high quantum efficiency of 75%, leading to NIR LEDs with a high external quantum efficiency of 4.6%. researchgate.net
Photovoltaic Cells and Solar Energy Conversion
This compound is an important material in the advancement of photovoltaic technologies, contributing to the development of more efficient and stable solar cells. chemimpex.com
This compound has been successfully employed to enhance the performance of perovskite solar cells. It is used as an additive or dopant in lead-free perovskite materials, such as those based on bismuth and tin, to improve their photovoltaic properties. acs.org
In one study, the incorporation of indium iodide into bismuth triiodide to form a (CH₃NH₃)₃Bi₂₋ₓInₓI₉ absorber layer resulted in a power conversion efficiency (PCE) of 2.55% for the champion device under 1 Sun illumination. acs.org Under low light intensity (10 mW/cm²), the efficiency of these indium-doped bismuth perovskite solar cells reached 5.95%, a significant improvement over the 4.47% efficiency of the undoped cells. acs.org
This compound has also been used to improve the performance of cesium lead iodide (CsPbI₃) based inorganic perovskite solar cells. The addition of InI₃ was found to slow down the crystallization process of the CsPbI₃ film, resulting in a higher quality film with larger grains and fewer defects. This led to an increase in the open-circuit voltage from 0.89 V to 0.99 V and a champion device PCE of 17.09%, up from 14.36% for the reference device. researchgate.net
Furthermore, research into indium(I) iodide, a related compound, as a lead-free perovskite-inspired material has shown a modest PCE of 1% in solar cells. rsc.org While lower than other perovskite systems, this demonstrates the photovoltaic potential of indium iodide compounds.
Transparent Conductive Films for Displays
This compound serves as a crucial precursor in the synthesis of indium tin oxide (ITO), a widely used transparent conductive film. smolecule.comchemimpex.com ITO films are essential components in a vast array of optoelectronic devices, including liquid crystal displays (LCDs), touch screens, and solar cells, where they function as transparent electrodes. smolecule.comchemimpex.com The high electrical conductivity and optical transparency of ITO make it an ideal material for these applications. chemimpex.com
The quality of the ITO film is highly dependent on the purity of the precursor materials. Therefore, high-purity this compound is a valuable starting material for the production of high-performance ITO films. chemimpex.com
Advanced Optical Materials Development
This compound is utilized in the development of advanced optical materials beyond the applications already discussed. Its properties make it a suitable component for creating materials with novel optical characteristics. One such area is the development of specialty glasses. For instance, the addition of bismuth triiodide, a related metal halide, has been shown to improve the glass-forming ability and thermal stability of Ge-Te-BiI₃ chalcogenide glasses. fishersci.no While this example uses bismuth triiodide, it highlights the potential role of heavy metal iodides like this compound in modifying the properties of optical glasses.
Furthermore, the exploration of new crystalline phases of this compound itself can lead to materials with different optical properties. For example, a high-pressure synthesized rhombohedral polymorph of InI₃ has an orange color and an estimated indirect band gap of 2.01 eV, distinguishing it from the yellow, monoclinic ambient pressure form which has a band gap of 2.71 eV. nih.gov This ability to tune the optical properties through synthesis conditions opens up possibilities for new optical applications.
Nanomaterials and Nanostructures Research
This compound is extensively utilized in the field of nanotechnology as a key precursor for synthesizing a variety of indium-based nanomaterials. chemimpex.com Its role is fundamental in the exploration of new materials and nanostructures, which opens up avenues for innovative applications in nanotechnology and advanced coatings. chemimpex.com
One of the notable applications is in the synthesis of high-quality indium nitride (InN) nanocrystals. researchgate.netpsu.edu Researchers have developed effective synthetic methods using this compound as the indium source to produce InN nanocrystals at relatively low temperatures (below 250 °C). researchgate.netpsu.edu This is significant because InN has a small band gap and high electron mobility, making it a promising material for near-infrared light-emitting diodes (LEDs), photodetectors, and high-efficiency solar cells. researchgate.net The use of this compound in a benzene-thermal system with sodium amide (NaNH₂) has been shown to successfully produce single-crystal and highly crystalline InN nanoparticles. psu.edu By controlling reaction parameters such as temperature and duration, the size of the resulting nanoparticles can be precisely managed. researchgate.netpsu.edu
Furthermore, this compound's properties are valuable in preventing the reduction of In³⁺ to elemental indium during synthesis, ensuring the formation of the desired nitride compound. researchgate.netpsu.edu The high purity of the InN nanoparticles produced via this route has been confirmed, showing no significant impurities or amorphous layers on the particle surfaces. researchgate.netpsu.edu Research has also documented the orientation-attachment process between these metal nitride particles, a fundamental aspect of crystal growth in nanomaterials. researchgate.net Beyond InN, this compound is investigated in the formation of other functional materials and nanostructures, such as its use in creating indium oxide nanoparticles for catalytic processes. researchgate.net
Table 1: Research Findings in this compound-based Nanomaterials
| Research Area | Key Finding | Significance | Citations |
|---|---|---|---|
| Indium Nitride (InN) Nanocrystals | Successful synthesis of high-quality, single-crystal InN nanocrystals using InI₃ at low temperatures (<250 °C). | Provides a cost-effective and alternative route for producing a key material for NIR LEDs, photodetectors, and solar cells. | researchgate.net, psu.edu |
| Control of Nanoparticle Size | The size of the synthesized InN nanoparticles can be controlled by adjusting reaction temperature and time. | Enables tuning of material properties for specific applications. | researchgate.net, psu.edu |
| Prevention of Impurities | The covalent nature of InI₃ helps prevent the unwanted reduction of In³⁺ to metallic indium during synthesis. | Ensures high purity of the final nanomaterial product. | researchgate.net, psu.edu |
| Indium Oxide (In₂O₃) Nanoparticles | Used in the formation of indium oxide nanoparticles which act as catalysts. | Expands the application of InI₃ into catalysis and industrial chemical processes. | researchgate.net |
Semiconductor Manufacturing for High-Speed Electronic Components
This compound is a vital compound in the manufacturing of semiconductors, particularly those required for high-speed and high-frequency electronic components. chemimpex.comjayteealloys.com It primarily serves as a high-purity precursor for the synthesis of various indium-based compound semiconductors. chemimpex.comzegmetal.com
A key application is in the production of indium phosphide (InP), a III-V semiconductor with superior electron velocity compared to silicon and gallium arsenide. smolecule.comwikipedia.org This property makes InP essential for high-power, high-frequency electronics and optoelectronic devices like laser diodes and photodetectors used in fiber-optic communication systems. zegmetal.comwikipedia.org this compound can be reacted with white phosphorus at 400 °C to prepare InP. wikipedia.org
Moreover, this compound is a precursor for other critical semiconductor materials, including:
Indium Arsenide (InAs) and Indium Antimonide (InSb) : Used in infrared detectors and high-speed electronics. jayteealloys.com
Indium Gallium Arsenide (InGaAs) : A compound used in advanced electronic and optoelectronic devices. zegmetal.com
Indium Tin Oxide (ITO) : While often synthesized from other indium sources, this compound can serve as a starting material for producing these transparent conductive films, which are indispensable for touch screens, flat-panel displays, and solar cells. zegmetal.comsmolecule.com
Recent research supported by the National Science Foundation is exploring new indium-based materials derived from precursors like this compound for the next generation of computer chips. utdallas.edu The goal is to facilitate patterning in the extreme ultraviolet (EUV) range, a key step in semiconductor fabrication that allows for smaller and more energy-efficient transistors. utdallas.edu The use of solution-processable semiconductors, such as those based on caesium tin triiodide, is also being investigated for creating high-performance p-channel thin-film transistors, which could be integrated with n-type transistors to form advanced logic circuits. researchgate.net
Table 2: this compound in Semiconductor Production
| Semiconductor Material | Precursor Role of InI₃ | Application | Citations |
|---|---|---|---|
| Indium Phosphide (InP) | Key material for producing InP. | High-speed and high-frequency electronics, fiber-optic systems. | smolecule.com, wikipedia.org, zegmetal.com |
| Indium Arsenide (InAs) | Precursor for InAs synthesis. | Infrared detectors, high-speed electronics. | jayteealloys.com |
| Indium Tin Oxide (ITO) | Can be used as a starting material. | Transparent conductive films for displays and solar cells. | smolecule.com, zegmetal.com |
| Next-Gen Photoresists | Precursor for indium-containing materials for EUV lithography. | Manufacturing of smaller, more efficient computer chips. | utdallas.edu |
Application in Sensors and Luminous Materials
This compound and its derivatives are finding increasing applications in the development of advanced sensors and luminous materials.
In sensor technology, indium-based materials are valued for their sensitivity and stability. mdpi.com For instance, indium gallium zinc oxide (IGZO), a material for which indium compounds are precursors, is used in various sensors, including gas sensors and biosensors. mdpi.com Research has also pointed to the potential of this compound in Schiff base sensors for relay recognition processes. researchgate.net
In the realm of luminous materials, this compound plays a role in the composition of materials for light-emitting devices. It is used in certain high-pressure vapor lamps to produce a specific light spectrum. google.com For example, a composition for a high-pressure mercury vapor lamp might include indium monoiodide (derived from the triiodide) and gallium triiodide to achieve a white light with high luminous efficiency. google.com
Furthermore, indium-based perovskites are being explored as highly efficient and stable light-emitting materials. chinesechemsoc.orgchinesechemsoc.org While much research has focused on lead-based perovskites, concerns over lead toxicity have spurred the development of lead-free alternatives. chinesechemsoc.org Indium-based perovskites are desirable candidates due to their tunable light emissions and oxidation resistance. chinesechemsoc.org Researchers have successfully designed novel crystalline hybrid indium chlorides that exhibit strong, broadband green light emissions with high photoluminescence quantum yields (PLQYs), making them excellent down-conversion green phosphors for fabricating white light-emitting diodes (WLEDs) with a high color rendering index. chinesechemsoc.orgchinesechemsoc.org Doping these indium perovskites with other elements, like antimony, has been shown to significantly boost emission efficiency. chinesechemsoc.orgchinesechemsoc.org Additionally, cationic indium porphyrin triiodide complexes have been studied for their photosensitizing properties in applications like photodynamic antimicrobial therapy, where they generate reactive oxygen species upon light exposure. nih.gov
Table 3: Applications of this compound in Sensors and Luminous Materials
| Application Area | Specific Use | Key Feature/Finding | Citations |
|---|---|---|---|
| Sensors | Precursor for sensor materials like IGZO. | High sensitivity and stability for gas and biosensors. | mdpi.com |
| High-Pressure Lamps | Component in metal-halide lamps. | Contributes to a white light emission with high efficiency. | google.com |
| Luminous Perovskites | Component of lead-free indium-based perovskites. | Produces highly efficient and stable green light emission for WLEDs. | chinesechemsoc.org, chinesechemsoc.org |
| Photosensitizers | Cationic indium porphyrin triiodide complexes. | Used in photodynamic therapies due to light-activated properties. | nih.gov |
Theoretical and Computational Studies of Indium Triiodide
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems. DFT calculations have been instrumental in understanding the electronic properties of different polymorphs of indium triiodide.
DFT calculations performed using the Open Quantum Materials Database (OQMD) have been used to determine the density of states for both the rhombohedral (R-3) and monoclinic (P2₁/c) phases of InI₃. arxiv.orgrsc.org These calculations reveal distinct electronic characteristics for each polymorph. The monoclinic phase, which is stable at ambient pressure, is composed of In₂I₆ dimers where the indium atoms are tetrahedrally coordinated. wikipedia.org In contrast, the high-pressure rhombohedral phase features a layered honeycomb structure built from edge-sharing InI₆ octahedra. arxiv.orgrsc.org
Computational studies on related indium compounds, such as indium-based metal-organic frameworks and indium(I) iodide, also rely on DFT to understand their electronic band structures and the nature of their chemical bonding. osti.govrsc.org For instance, in indium(I) iodide (InI), calculations show that hybridization between In 5s and I 5p orbitals forms the valence band, while the conduction band is characterized by cationic In 5p orbitals. osti.gov DFT has also been employed to explore the electronic structures of novel indium-based perovskite-type materials, predicting various electronic and structural properties for as-yet-unsynthesized compounds. researchgate.net Furthermore, DFT-based molecular modeling has been used to study the van der Waals aggregation of triiodide ions, providing insights into electron transfer mechanisms in systems where triiodide is a key component. mdpi.com
The accuracy of DFT calculations is a subject of ongoing research. Comparisons between DFT-calculated formation energies and experimental data have shown that a significant portion of the discrepancy can sometimes be attributed to uncertainties in the experimental measurements themselves. researchgate.net Nevertheless, DFT remains a primary tool for predicting and interpreting the electronic properties of solid-state materials like this compound. royalsocietypublishing.org
Prediction of Band Gap Characteristics
The band gap is a fundamental electronic property of a semiconductor, determining its optical and electrical characteristics. Theoretical calculations, particularly DFT, are crucial for predicting the band gap of materials like this compound.
For the two primary polymorphs of InI₃, DFT calculations predict different band gaps. The monoclinic (P2₁/c) ambient-pressure phase (AP-InI₃) is calculated to have a band gap of approximately 2.2 eV. arxiv.orgrsc.org The high-pressure, layered rhombohedral phase (HP-InI₃) is predicted to have a smaller band gap of around 1.8 eV. arxiv.orgrsc.org This difference in the calculated band gaps aligns with the observed colors of the two phases: the monoclinic form is light-yellow, while the rhombohedral form is orange, indicating a shift in absorption towards lower energies. arxiv.orgrsc.org
Experimental validation of these theoretical predictions is often performed using diffuse reflectance spectroscopy, with the band gap values estimated from Tauc plots. rsc.org For InI₃, these measurements indicate indirect band gaps of 2.71 eV for the ambient-pressure phase and 2.01 eV for the high-pressure phase. arxiv.orgrsc.org While the absolute values may differ from the DFT calculations, the trend of a larger band gap for the monoclinic phase compared to the rhombohedral phase is consistent between theory and experiment. arxiv.orgrsc.org It is a known phenomenon that band gaps estimated from diffuse reflectance using Tauc plots can sometimes be underestimated. rsc.orgresearchgate.net
The nature of the band gap (direct or indirect) is also a key prediction from computational models. For the related indium(I) iodide (InI), calculations indicate a direct band gap of about 2.0 eV. osti.gov In the broader context of indium-based semiconductors like indium oxide (In₂O₃), there has been extensive debate, with DFT calculations suggesting an indirect band gap, although the energy difference to the direct transition can be very small. researchgate.net
| Polymorph | Phase | Theoretical Band Gap (DFT) | Experimental Band Gap (Diffuse Reflectance) |
|---|---|---|---|
| Monoclinic (P2₁/c) | Ambient Pressure (AP-InI₃) | ~2.2 eV arxiv.orgrsc.org | 2.71 eV arxiv.orgrsc.org |
| Rhombohedral (R-3) | High Pressure (HP-InI₃) | ~1.8 eV arxiv.orgrsc.org | 2.01 eV arxiv.orgrsc.org |
Correlation of Spectroscopic Parameters with Structural and Electronic Properties
Vibrational spectroscopy, including far-infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's or crystal's structure. Theoretical calculations are essential for assigning the observed vibrational modes to specific atomic motions and correlating them with the material's structural and electronic properties.
For this compound, the vibrational spectra are directly linked to its crystal structure. The spectra recorded for the crystalline form are fully compatible with its known dimeric In₂I₆ structure, which features four-coordinate indium centers. wikipedia.orgrsc.org In this structure, the iodine atoms form a framework of approximate cubic closest packing, with indium atoms occupying adjacent tetrahedral holes. researchgate.net The analysis of the far-infrared and Raman spectra helps to confirm the molecular structure and the nature of the In-I bonds (bridging vs. terminal). rsc.org
Theoretical studies on various triiodide-containing compounds demonstrate how computational modeling can interpret complex spectra. researchgate.net For instance, in complexes involving indium halides and ligands like dimethyl sulfoxide (B87167) (DMSO), Raman spectroscopy combined with theoretical considerations helps to identify the ionic structures present, such as [In(dmso)₄I₂]⁺[InI₄]⁻. cdnsciencepub.com Force constant calculations, a theoretical method, have been used to analyze the bonding in anionic indium(III) halide complexes, showing how the primary stretching force constants change with the coordination number of the indium atom. sfu.ca
The electronic properties, particularly the interactions between cations and anions, also influence the spectroscopic features. In organic triiodide salts, weak triiodide-triiodide interactions play a key role in the visible absorption range, and charge transfer between ions is responsible for observed photocurrent generation. researchgate.net DFT calculations are used to analyze these interactions and their spectroscopic signatures. rsc.org
Mechanistic Insights into Catalytic Pathways via Computational Modeling
This compound is recognized as an effective Lewis acid catalyst for a variety of organic reactions, including transesterification, cascade cycloisomerization, and C-C bond formation. researchgate.netacs.orgorganic-chemistry.org Computational modeling, primarily using DFT, has become a vital tool for elucidating the detailed mechanisms of these catalytic processes.
In the In(III)-catalyzed cascade cycloisomerization of 1,5-enynes, DFT studies support a two-step mechanism. acs.org The reaction begins with the electrophilic activation of the alkyne by the indium catalyst, followed by a 6-endo cyclization to form a nonclassical carbocation intermediate. This intermediate then undergoes a second cyclization via a Friedel-Crafts-type alkylation, ultimately leading to the tricyclic product and regenerating the catalyst. acs.org
Similarly, in the indium-catalyzed annulation of o-acylanilines with alkoxyheteroarenes, mechanistic studies, including DFT calculations, suggest a pathway initiated by the nucleophilic attack of an amino group on the heteroaryl ring (an SₙAr reaction). mdpi.com The resulting intermediate then cyclizes through a C-C bond formation to yield the final product. mdpi.com Computational studies have also been performed to understand the indium-catalyzed synthesis of α-aminophosphonates, detailing the energetics of the condensation and phosphorylation steps. iith.ac.in These models can identify the rate-limiting step of the reaction, providing crucial information for optimizing reaction conditions. iith.ac.in
Structural Models for Uncharacterized Phases
While the ambient pressure monoclinic (β-form) and high-pressure rhombohedral phases of this compound are well-characterized, other polymorphs have been reported but their structures remain undetermined. arxiv.orgwikipedia.org Computational methods offer a pathway to predict and model the structures of these uncharacterized phases.
A red form (α-form) of InI₃ is known to exist, to which the yellow β-form slowly converts. wikipedia.org The transition from the red to the yellow form occurs at 57 °C. While the crystal structure of this red form has not been solved by X-ray crystallography, spectroscopic evidence suggests that the indium atom may be six-coordinate, in contrast to the four-coordinate indium in the yellow dimeric form. wikipedia.org This suggests a more polymeric or layered structure, similar to the high-pressure phase or other metal trihalides like aluminum trichloride (B1173362). rsc.org
Furthermore, early literature mentions a light-sensitive, low-temperature phase of InI₃, suggested to be isostructural with the low-temperature phase of chromium(III) chloride, but no modern structural refinement has been reported. arxiv.org There is also evidence of a structural phase transition at a very low temperature (around 93 K), hinting at more complex polymorphic behavior than is currently known. arxiv.org
Computational crystal structure prediction, often using evolutionary algorithms combined with DFT calculations, is a powerful tool for exploring possible stable and metastable crystal structures for a given chemical composition. researchgate.netroyalsocietypublishing.org Such methods could be applied to InI₃ to generate plausible structural models for the red α-form and the putative low-temperature phase. These theoretical models can then be used to simulate diffraction patterns or spectroscopic data, which can be compared with experimental results to validate the predicted structures. This approach has been successfully used to predict new, stable indium-based compounds that have not yet been synthesized. researchgate.net
Q & A
Q. Basic
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of iodine vapors during synthesis.
- Storage : Keep in airtight, light-resistant containers to minimize hygroscopic degradation .
In lithium-sulfur battery research, how does this compound mitigate anode corrosion, and what electrochemical parameters should be monitored?
Advanced
InI₃ acts as a redox mediator, suppressing polysulfide shuttling by catalyzing sulfur reduction. Key parameters:
- Electrolyte compatibility : Ionic conductivity and stability with Li metal.
- Cycling efficiency : Capacity retention over 100+ cycles.
- Electrochemical impedance spectroscopy (EIS) : Monitoring interfacial resistance at the anode .
How can researchers reconcile conflicting data on the stability of this compound under varying environmental conditions?
Advanced
Conflicting stability data (e.g., hydrolysis resistance vs. humidity sensitivity) are resolved through:
- Controlled humidity studies : Quantifying decomposition rates at different %RH levels.
- Comparative analysis : Benchmarking against halide analogs (e.g., InCl₃) to identify inherent stability trends .
- Surface passivation : Coating InI₃ with hydrophobic materials to enhance moisture resistance .
What are the primary applications of this compound in current materials science research?
Q. Basic
- Energy storage : Catalyst in lithium-sulfur batteries for improved cycle life .
- Organic synthesis : Facilitating C–S bond formation and transesterification reactions .
- Coordination chemistry : Precursor for indium-based complexes with tailored electronic properties .
What strategies are effective in elucidating the reaction mechanisms of this compound-catalyzed processes?
Q. Advanced
- Isotopic labeling : Tracking reaction pathways using deuterated substrates.
- Computational modeling : DFT studies to map transition states and activation barriers .
- Operando spectroscopy : Real-time monitoring of intermediate species via NMR or mass spectrometry .
How do the physicochemical properties of this compound influence its selection as a catalyst in specific chemical reactions?
Advanced
Key properties include:
- Lewis acidity : Moderate acidity (compared to AlCl₃) enables selective activation of substrates without over-reactivity .
- Thermal stability : Tolerance to high temperatures (up to 300°C) in esterification reactions .
- Solubility : Limited solubility in non-polar solvents reduces catalyst leaching in heterogeneous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
